GSK864 -

GSK864

Catalog Number: EVT-270248
CAS Number:
Molecular Formula: C30H31FN6O4
Molecular Weight: 558.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes. [, , , , , , ] IDH1 is an enzyme involved in cellular metabolism, specifically in the citric acid cycle (TCA cycle), where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (αKG). [, ] Mutations in the IDH1 gene are frequently observed in various cancers, including gliomas and acute myeloid leukemia. [, , ] These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2HG), instead of αKG. [, , ] 2HG contributes to tumorigenesis by interfering with various cellular processes, including epigenetic regulation. [, ]

GSK864 selectively targets and inhibits the mutant IDH1 enzyme, thereby reducing 2HG production and restoring normal αKG levels. [, , , ] This selective inhibition makes GSK864 a valuable tool in studying the role of mutant IDH1 in cancer development and progression. Furthermore, its potential to reverse the oncogenic effects of mutant IDH1 has garnered significant interest in developing GSK864 as a targeted cancer therapy.

2-Hydroxyglutarate (2HG)

Compound Description: 2-Hydroxyglutarate (2HG) is an oncometabolite produced by cells with mutations in the isocitrate dehydrogenase (IDH) enzymes, including IDH1. These mutations lead to the reduction of α-ketoglutarate (αKG) to 2HG. 2HG has been shown to directly transform normal cells into malignant cells by interfering with histone demethylation and causing epigenetic dysregulation [, ]. It also stimulates vascular-endothelial genesis, promoting oncogenic angiogenesis [].

Relevance: GSK864 is an allosteric inhibitor specifically targeting mutant IDH1 [, , , , , , ]. By inhibiting mutant IDH1, GSK864 aims to reduce the production of 2HG and counteract its tumor-promoting effects. Therefore, 2HG is a direct product of the enzyme that GSK864 inhibits, making it a highly relevant compound.

α-Ketoglutarate (αKG)

Compound Description: α-Ketoglutarate (αKG) is a key metabolite in the tricarboxylic acid (TCA) cycle. It is the substrate of IDH1, which normally catalyzes its production from isocitrate [, ]. αKG also acts as a cofactor for Jumonji C (JmjC) histone demethylases, enzymes involved in epigenetic regulation [].

Relevance: Mutations in IDH1, the target of GSK864, lead to decreased αKG levels and increased 2HG production. This metabolic shift contributes to the oncogenic effects of IDH1 mutations [, ]. By inhibiting mutant IDH1, GSK864 aims to restore normal αKG levels and reduce 2HG, potentially reversing some of the oncogenic effects.

5-Azacytidine

Compound Description: 5-Azacytidine is a DNA methyltransferase inhibitor and is considered a demethylating agent []. It is often used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Relevance: Like GSK864, 5-azacytidine is an epigenetic modifier. It was identified as a potent agent against IDH1-mutant glioma cells in a chemical screen alongside GSK864 []. This suggests potential synergistic effects or shared mechanisms of action in targeting IDH1-mutant gliomas.

Chaetocin

Compound Description: Chaetocin is a fungal metabolite with anti-cancer properties. It is a known inhibitor of the histone methyltransferase SU(VAR)3-9 [].

Relevance: Similar to GSK864, Chaetocin was identified in a chemical screen as a potent agent against IDH1-mutant glioma cells []. This suggests a potential role for histone methylation in the sensitivity of IDH1-mutant cells and potential synergistic effects with GSK864.

Belinostat

Compound Description: Belinostat is a histone deacetylase (HDAC) inhibitor, belonging to the hydroxamic acid class of HDAC inhibitors [, ]. It is approved for the treatment of peripheral T-cell lymphoma.

Relevance: Belinostat, in combination with GSK864, demonstrated synergistic effects in killing IDH1-mutant glioma cells [, ]. This combination therapy was found to be highly effective and selective for IDH1-mutant cells, inducing cell cycle arrest and apoptosis through the activation of inflammatory and unfolded protein response pathways [, ].

GSK-J4

Compound Description: GSK-J4 is a potent and selective inhibitor of histone lysine demethylases KDM6A (UTX) and KDM6B (JMJD3) [, ]. These demethylases play a role in gene regulation by removing methyl groups from histones.

Relevance: GSK-J4 exhibited potent activity against IDH1-mutant glioma cells, and the combination of GSK-J4 and Belinostat demonstrated high efficacy in preclinical models of IDH1-mutant gliomas [, ]. This combination therapy induced cell death via cell cycle arrest and apoptosis, suggesting a potential therapeutic strategy for targeting IDH1-mutant gliomas by combining different epigenetic modulators [, ].

Source and Classification

GSK864 is classified as a selective inhibitor of mutant isocitrate dehydrogenase 1. It emerged from research efforts aimed at identifying compounds that can selectively inhibit the enzymatic activity of mutant forms of isocitrate dehydrogenase, which are implicated in various cancers. The compound was developed by GlaxoSmithKline and has been evaluated in preclinical studies for its efficacy and safety profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK864 involves several key steps, typically starting from commercially available precursors. The process generally includes:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of a triazine scaffold, which serves as a backbone for further modifications.
  2. Substitution Reactions: Various substituents are introduced through nucleophilic substitution reactions, enhancing the compound's binding affinity for the target enzyme.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific synthetic routes may vary, but they generally aim to optimize yield and selectivity towards the mutant enzyme while minimizing off-target effects.

Molecular Structure Analysis

Structure and Data

The molecular structure of GSK864 features a triazine core with various functional groups that enhance its interaction with the active site of mutant isocitrate dehydrogenase 1. Key structural characteristics include:

  • Triazine Core: Provides a rigid framework that stabilizes binding interactions.
  • Functional Groups: These are strategically placed to facilitate hydrogen bonding and hydrophobic interactions with the enzyme.

Data on molecular weight, solubility, and other physicochemical properties are critical for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

GSK864 primarily acts through competitive inhibition of mutant isocitrate dehydrogenase 1. The mechanism involves:

  • Binding to Active Site: GSK864 competes with the natural substrate, isocitrate, effectively blocking the enzyme's catalytic activity.
  • Inhibition Kinetics: Studies have demonstrated that GSK864 exhibits varying inhibition constants (IC50) depending on the specific mutation present in the enzyme, indicating its selectivity profile.

Reactions involving GSK864 have been characterized using techniques such as mass spectrometry and high-performance liquid chromatography to quantify its effects on enzyme activity and metabolite levels.

Mechanism of Action

Process and Data

The mechanism of action for GSK864 involves:

  1. Competitive Inhibition: By binding to the active site of mutant isocitrate dehydrogenase 1, GSK864 prevents substrate access.
  2. Reduction of Oncometabolites: Inhibition leads to decreased production of 2-hydroxyglutarate, an oncometabolite associated with tumorigenesis.

Data from various studies indicate that GSK864 effectively reduces levels of 2-hydroxyglutarate in cellular models expressing mutant isocitrate dehydrogenase 1, supporting its potential therapeutic use in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK864 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited aqueous solubility.
  • Stability: Stable under physiological conditions but requires careful handling to maintain integrity during storage.

These properties are essential for formulating the compound into viable drug delivery systems.

Applications

Scientific Uses

GSK864 has significant implications in cancer research, particularly in:

  • Targeted Therapy: Its selective inhibition of mutant isocitrate dehydrogenase 1 positions it as a candidate for targeted therapies in acute myeloid leukemia.
  • Biochemical Research: Used as a tool compound to study metabolic pathways altered by isocitrate dehydrogenase mutations.
  • Drug Development: Serves as a lead compound for further optimization and development into clinical candidates for treating cancers driven by metabolic dysregulation.

Properties

Product Name

GSK864

IUPAC Name

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide

Molecular Formula

C30H31FN6O4

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1

InChI Key

DUCNNEYLFOQFSW-PMERELPUSA-N

SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

GSK864; GSK-864; GSK 864.

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.